2-O-(beta-D-glucosyl)glycerol

Catalog No.
S1795331
CAS No.
10588-30-4
M.F
C₉H₁₈O₈
M. Wt
254.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-O-(beta-D-glucosyl)glycerol

CAS Number

10588-30-4

Product Name

2-O-(beta-D-glucosyl)glycerol

IUPAC Name

(2R,3R,4S,5S,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C₉H₁₈O₈

Molecular Weight

254.23

InChI

InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6-,7+,8-,9-/m1/s1

SMILES

C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O

Synonyms

2-Hydroxy-1-(hydroxymethyl)ethyl-β-D-glucopyranoside; β-D-2-Hydroxy-1-(hydroxymethyl)ethyl Glucopyranoside; Lilioside B; β-Glucosylglycerol;

Occurrence and Basic Properties

2-O-(beta-D-glucosyl)glycerol, also known as Lilioside B or 2-hydroxy-1-(hydroxymethyl)ethyl-β-D-glucopyranoside, is a naturally occurring glucosylglycerol. It is a molecule formed by a β-D-glucose unit linked to a glycerol molecule at the second carbon position through a glycosidic bond [, ]. Research has identified it as a metabolite in Arabidopsis thaliana (thale cress) and Brassica napus (canola) []. Additionally, studies have found it to be present in human blood serum [].

Potential Roles in Plants

The specific function of 2-O-(beta-D-glucosyl)glycerol in plants remains under investigation. However, its presence as a metabolite suggests a potential role in various cellular processes. Some researchers hypothesize it may act as a signaling molecule or play a part in plant defense mechanisms [].

Enzyme Interactions

Studies have explored the enzymatic interactions involving 2-O-(beta-D-glucosyl)glycerol. One research area focuses on enzymes like 2-O-α-D-glucosylglycerol phosphorylase, which can utilize 2-O-(beta-D-glucosyl)glycerol as a substrate []. This enzyme activity suggests a potential role for 2-O-(beta-D-glucosyl)glycerol in cellular sugar metabolism, although further research is needed to fully elucidate this pathway [].

2-O-(beta-D-glucosyl)glycerol is a glucosylglycerol compound characterized by the attachment of a beta-D-glucosyl residue at the second carbon position of glycerol through a glycosidic bond. Its chemical formula is C₉H₁₈O₈, and it is classified as a natural osmolyte, which plays a significant role in cellular osmoregulation and stabilization of proteins under stress conditions .

The primary reactions involving 2-O-(beta-D-glucosyl)glycerol include:

  • Phosphorolysis: The compound can undergo phosphorolysis catalyzed by specific phosphorylases, leading to the release of glucose-1-phosphate and glycerol. This reaction is facilitated by enzymes such as 2-O-alpha-D-glucosylglycerol phosphorylase from Bacillus selenitireducens, which exhibits unique substrate specificity towards polyols .
  • Transglycosylation: This reaction allows for the transfer of glucosyl moieties to various acceptors, enhancing the compound's versatility in synthetic applications. The enzymatic activity in transglycosylation can be optimized using different glycosyl donors .

2-O-(beta-D-glucosyl)glycerol exhibits several biological activities, including:

  • Osmoprotection: It serves as an osmoprotectant, helping cells to maintain homeostasis under osmotic stress by stabilizing proteins and cellular structures .
  • Antioxidant Properties: The compound has been shown to exhibit antioxidant effects, which may contribute to its protective role in various biological systems .

Various methods for synthesizing 2-O-(beta-D-glucosyl)glycerol include:

  • Enzymatic Synthesis: Utilizing glycoside phosphorylases that catalyze the transfer of glucosyl units from donor molecules like sucrose or glucose-1-phosphate to glycerol. This method is favored for its specificity and efficiency in producing high yields .
  • Chemoenzymatic Approaches: Combining chemical and enzymatic processes allows for the generation of this compound from simpler substrates, enhancing yield and reducing by-products .

2-O-(beta-D-glucosyl)glycerol has various applications across different fields:

  • Food Industry: Used as a natural sweetener and humectant due to its moisturizing properties.
  • Cosmetics: Incorporated into skincare products for its moisturizing and skin-protective effects.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its osmoprotective and antioxidant properties .

Research on interaction studies has revealed that 2-O-(beta-D-glucosyl)glycerol interacts with various biomolecules, influencing their stability and activity. Its role in modulating protein folding and preventing aggregation under stress conditions has been particularly noted. Studies have also indicated its capacity to enhance the solubility of poorly soluble compounds, making it a valuable additive in pharmaceutical formulations .

Several compounds share structural or functional similarities with 2-O-(beta-D-glucosyl)glycerol. Here are some notable examples:

Compound NameStructure/CharacteristicsUnique Features
2-O-alpha-D-glucosylglycerolSimilar structure with an alpha linkageExhibits different enzymatic activity compared to beta form
3-O-beta-D-glucosylglycerolGlucosyl residue at the third carbon positionDifferent biological activities related to cell signaling
D-alluloseA rare sugar with unique metabolic pathwaysKnown for its low-calorie properties
2-O-alpha-D-glucosyl-d-glycerateContains d-glycerate instead of glycerolUsed in specific biocatalytic processes

The uniqueness of 2-O-(beta-D-glucosyl)glycerol lies in its specific beta linkage and its role as a natural osmolyte, distinguishing it from other glucosyl derivatives that may have different biological functions or reactivities .

2-O-(β-D-Glucosyl)glycerol (C₉H₁₈O₈) is a heteroside composed of a β-D-glucopyranosyl residue covalently linked to the second carbon of glycerol via a glycosidic bond. The molecule features five stereocenters: four in the glucopyranose ring (C2, C3, C4, C5) and one in the glycerol moiety (C2). The β-anomeric configuration is defined by the axial orientation of the hydroxyl group on the anomeric carbon (C1) of glucose, contrasting with the equatorial position in α-anomers.

The glycerol backbone adopts a linear conformation, with the hydroxyl groups at C1 and C3 positioned in a staggered arrangement, while the glycosidic oxygen bridges to the β-D-glucose at C2. This spatial arrangement minimizes steric hindrance and optimizes solubility in polar solvents.

Key Structural Parameters

ParameterValue/DescriptionSource
Molecular Weight254.23 g/mol
Anomeric Configurationβ-D-glucopyranosyl (C1-OH axial)
Glycerol SubstitutionC2-OH linked to glucose
SolubilitySlightly soluble in water and methanol

Glycosidic Bond Formation and Positional Isomerism

The glycosidic bond forms between the C1 oxygen of glucose and the C2 hydroxyl group of glycerol, creating a stable ether linkage. Positional isomerism arises from alternative attachment sites on glycerol:

  • 1-O-Isomer: Glycosidic bond at C1 of glycerol
  • 2-O-Isomer (target compound): Glycosidic bond at C2
  • 3-O-Isomer: Glycosidic bond at C3

The 2-O-isomer dominates in natural systems due to enzymatic regioselectivity during biosynthesis. Its structure confers distinct physicochemical properties, including reduced hygroscopicity compared to other isomers.

Comparative Analysis of α vs. β Anomeric Forms

Propertyα-Anomeric Form (2-O-α-D-Glucosylglycerol)β-Anomeric Form (2-O-β-D-Glucosylglycerol)
Anomeric StabilityHigher (equatorial OH)Lower (axial OH)
Biological OccurrenceBacterial osmolytesPlant metabolites
Enzymatic SynthesisSucrose phosphorylases (e.g., LrSP)β-Glycosidases (e.g., CelB)
Industrial ApplicationsCosmetics, antitumor agentsMoisturizers, stress-response agents

The β-form’s axial anomeric hydroxyl group increases susceptibility to enzymatic hydrolysis but enhances compatibility with plant stress-response pathways.

Crystallographic Studies and Three-Dimensional Conformation

While direct crystallographic data for 2-O-(β-D-glucosyl)glycerol is limited, structural insights are inferred from related enzymes:

  • 2-O-α-D-Glucosylglycerol Phosphorylase (GGP): Crystal structures (PDB: 4KTP, 4KTR) reveal a distorted sandwich fold, with subsite +1 tailored for glycerol recognition.
  • Substrate Binding: Glycerol interacts with Tyr-327, Tyr-572, and Lys-587 residues via hydrogen bonds, stabilizing the β-anomer during catalysis.

The β-anomer’s conformation likely adopts a chair-like structure for glucose, with glycerol in a gauche arrangement to accommodate steric constraints.

Phosphorolysis-transglycosylation coupled systems represent sophisticated enzymatic approaches for the synthesis and interconversion of 2-O-(beta-D-glucosyl)glycerol. These systems leverage the thermodynamic properties of phosphorolytic reactions to drive the formation of glycosidic bonds through sequential enzymatic steps [1] [2].

The fundamental principle underlying these coupled systems involves the reversible nature of glycoside phosphorylases, which can catalyze both the cleavage and formation of glycosidic bonds depending on substrate availability and reaction conditions. In transglycosylation reactions, a forward and reverse nucleoside phosphorolysis are coupled in situ to glycosylate a free nucleobase with the pentose-1-phosphate intermediate [1]. This mechanism has been successfully adapted for the synthesis of 2-O-(beta-D-glucosyl)glycerol through the coupling of different phosphorylases.

High-yield biosynthesis of glucosylglycerol has been demonstrated through coupling phosphorolysis and transglycosylation reactions [3] [4]. One particularly effective approach involves the combination of sucrose phosphorylase and glucosylglycerol phosphorylase (GGP) in a cascade reaction system. The sucrose phosphorylase catalyzes the phosphorolysis of sucrose to generate α-D-glucose 1-phosphate and fructose, while the GGP subsequently utilizes the α-D-glucose 1-phosphate as a glucosyl donor for the synthesis of 2-O-(beta-D-glucosyl)glycerol [5].

The optimization of these coupled systems requires careful consideration of equilibrium constants and substrate concentrations. The yield of transglycosylation reactions is generally dictated by the equilibrium constraints of the two half-reactions, with the ratio of equilibrium constants (K₁/K₂) determining maximum product yields [1] [2]. Mathematical tools have been developed for straightforward yield optimization, revealing that reactions with high K₁/K₂ ratios achieve excellent yields with moderate excess of the sugar donor.

Spatially sequential co-immobilization of phosphorylases in tiny reactors has emerged as an advanced approach for optimizing these coupled systems [5]. This strategy allows for precise control of substrate flow and enzyme activity, leading to improved conversion rates and product yields. The synthesis of 2-αGG can be achieved through a cascade catalytic reaction involving sucrose phosphorylase (SP) and 2-O-α-glucosylglycerol phosphorylase (GGP), demonstrating the versatility of these coupled systems.

Glucosylglycerol Phosphorylase (GGP) Reaction Kinetics

Glucosylglycerol phosphorylase represents a unique enzyme within the glycoside hydrolase family 65 (GH65) that catalyzes the reversible phosphorolysis of 2-O-α-glucosylglycerol. The enzyme exhibits remarkable bifunctionality, possessing both phosphorolytic and hydrolytic activities [6] [7] [8].

The kinetic characterization of GGP from Bacillus selenitireducens reveals exceptional catalytic efficiency. The enzyme demonstrates a kcat of 95 s⁻¹ for glucosylglycerol phosphorolysis with a Km of 1.1 mM for 2-O-α-glucosylglycerol, resulting in a catalytic efficiency (kcat/Km) of 86.4 mM⁻¹s⁻¹ [7] [9]. This high catalytic efficiency positions GGP as one of the most effective enzymes for glucosylglycerol metabolism.

The enzyme follows a sequential Bi-Bi mechanism, requiring both substrates to bind before the reaction proceeds and products are released [7] [10]. In the phosphorolytic direction, the reaction proceeds as: 2-O-α-glucosylglycerol + phosphate ⇌ glycerol + β-D-glucose 1-phosphate. The reverse reaction demonstrates even higher activity with a kcat of 180 s⁻¹ for the synthesis of glucosylglycerol from β-D-glucose 1-phosphate and glycerol [7].

Structural analysis has revealed that GGP possesses three flexible loops that control substrate access to the active site. Loop 3 shows the highest B-factors, indicating significant flexibility that facilitates ligand binding [8]. The extensive hydrogen bond network formed by Tyr-327, Tyr-572, Lys-587, and water molecules contributes to fixing the acceptor molecule in both reverse phosphorolysis and hydrolytic reactions.

GGP from Marinobacter salinexigens exhibits optimal activity under specific conditions: temperature of 45°C and pH 6.6 [11]. The enzyme activity is enhanced by inorganic salts at low concentrations but significantly inhibited by increasing salt concentrations, reflecting its adaptation to halophilic environments. The enzyme demonstrates high substrate specificity toward glucosylglycerol, making it an excellent biocatalyst for specific applications.

Reverse Phosphorolytic Activity

The reverse phosphorolytic activity of glucosylglycerol phosphorylase represents a crucial mechanism for the biosynthesis of 2-O-(beta-D-glucosyl)glycerol. This reaction involves the transfer of a glucosyl moiety from β-D-glucose 1-phosphate to glycerol, resulting in the formation of the target compound [6] [7].

The reverse phosphorolytic reaction demonstrates exceptional kinetic parameters, with GGP from Bacillus selenitireducens exhibiting a kcat of 180 s⁻¹ when utilizing glycerol as the acceptor molecule [7] [9]. This high turnover number indicates that the enzyme has evolved to efficiently catalyze the synthetic reaction, making it particularly suitable for biotechnological applications.

Glycerol was identified as the optimal acceptor substrate for the reverse phosphorolytic reaction, generating 2-O-α-D-glucosylglycerol at a rate significantly higher than other potential acceptors [7]. The specificity for glycerol as an acceptor distinguishes GGP as the first reported phosphorylase that utilizes polyols, rather than carbohydrates, as suitable acceptor substrates.

The mechanism of reverse phosphorolysis involves the direct nucleophilic attack of the O2 hydroxyl group of glycerol on the anomeric carbon of β-D-glucose 1-phosphate. The reaction proceeds through a single displacement mechanism with inversion of anomeric configuration, characteristic of GH65 family enzymes [12]. The general acid residue Glu-475 facilitates the reaction by protonating the leaving phosphate group.

Structural studies have revealed that the positioning of glycerol in the active site is crucial for efficient reverse phosphorolysis. The flexible nature of glycerol, lacking a rigid ring structure, requires specific stabilization through water-mediated hydrogen bonds coordinated by Tyr-572 and Lys-587 [8]. This unique structural arrangement enables the enzyme to accommodate the linear polyol substrate while maintaining high catalytic efficiency.

β-D-glucose 1-phosphate Hydrolysis

The hydrolytic activity of glucosylglycerol phosphorylase toward β-D-glucose 1-phosphate represents a significant side reaction that distinguishes this enzyme from other members of the GH65 family. This hydrolytic capability, with a kcat of 2.8 s⁻¹, represents the first report of significant hydrolytic activity on sugar 1-phosphate for any inverting phosphorylase [7] [9].

The β-D-glucose 1-phosphate hydrolysis mechanism involves a glucosyl-transferring reaction to a water molecule rather than a phosphatase-type reaction. This distinction was confirmed through H₂¹⁸O incorporation experiments and anomeric analysis, which demonstrated that the hydrolysis produces α-glucose through inversion of the anomeric configuration [7] [9]. The reaction can be represented as: β-D-glucose 1-phosphate + H₂O → α-glucose + phosphate.

The hydrolytic activity is particularly important in the context of glucosylglycerol metabolism, as it represents an alternative pathway for β-D-glucose 1-phosphate utilization when suitable acceptor molecules are unavailable. This bifunctionality allows the enzyme to effectively regulate the pool of β-D-glucose 1-phosphate in cellular systems, preventing accumulation of this potentially inhibitory intermediate.

Structural analysis reveals that the hydrolytic reaction utilizes the same active site architecture as the phosphorolytic reaction, with water molecules occupying the position normally reserved for the acceptor glycerol molecule [8]. The extensive hydrogen bond network that stabilizes glycerol binding also serves to properly orient water molecules for the hydrolytic reaction, explaining the enzyme's dual functionality.

The kinetic parameters for β-D-glucose 1-phosphate hydrolysis demonstrate that while this activity is significant, it occurs at a much lower rate than the primary phosphorolytic reactions. This kinetic preference ensures that under physiological conditions with adequate acceptor availability, the synthetic pathway predominates, while the hydrolytic pathway serves as a regulatory mechanism for substrate turnover.

Glycoside Hydrolase Family 65 (GH65) Mechanisms

Glycoside Hydrolase family 65 (GH65) represents a unique family of carbohydrate-active enzymes that encompasses glycoside hydrolases, glycoside phosphorylases, and glycosyltransferases, spanning a broad range of reaction types [12]. This family is distinguished as the first protein family to bring together such diverse enzymatic activities while maintaining structural and mechanistic similarities.

All members of the GH65 family share fundamental similarities in their catalytic mechanism and overall structure. They catalyze the cleavage or formation of α-glucosidic bonds through a single displacement mechanism that inverts the anomeric configuration of the substrate [13] [12]. The reaction proceeds through a transition state with oxocarbenium ion character, where the partially positive charge at the anomeric carbon is resonance-stabilized by the ring oxygen.

The structural architecture of GH65 enzymes consists of four distinct regions: an N-terminal β-sandwich domain, a helical linker, an (α/α)₆-barrel catalytic domain, and a C-terminal β-sheet domain [13]. This conserved structural framework provides the foundation for the diverse substrate specificities and reaction types observed within the family.

The catalytic mechanism of GH65 enzymes involves specific amino acid residues that serve different functions depending on the reaction type. For glycoside phosphorylases, a single catalytic acid residue (typically glutamate) is sufficient, as the phosphate nucleophile is already ionized under physiological conditions [12]. In contrast, glycoside hydrolases require both a catalytic acid and a catalytic base to activate the water nucleophile.

The diversity of reaction types in GH65 is reflected in subtle variations in active site architecture. Phosphorylases contain specific binding sites for inorganic phosphate, typically involving two consecutive serine residues along with histidine and lysine residues [13]. Hydrolases lack these phosphate-binding features but instead possess a catalytic base residue positioned to activate water molecules for nucleophilic attack.

Substrate specificity within GH65 is determined by distinct residues and loops that form the substrate-binding subsites. The -1 subsite, which binds the glucosyl moiety, is generally conserved among family members, while the +1 subsite shows significant variation that determines acceptor specificity [12]. These structural differences enable family members to recognize diverse substrates ranging from simple disaccharides to complex glycoconjugates.

The evolutionary relationships within GH65 suggest that many phosphorylases may have evolved from ancestral hydrolases through the acquisition of phosphate-binding capabilities [12]. This evolutionary connection is supported by the presence of both hydrolytic and phosphorolytic enzymes that recognize the same substrates, such as trehalose and kojibiose.

Recent structural studies have revealed the importance of flexible loops in controlling substrate access and specificity. These loops can undergo conformational changes that facilitate substrate binding and product release, contributing to the catalytic efficiency of the enzymes [13] [8]. The flexibility of these regions also plays a role in determining the substrate range that can be accommodated by individual family members.

Metabolic Recycling Through GghA Hydrolase Activity

The metabolic recycling of 2-O-(beta-D-glucosyl)glycerol through GghA hydrolase activity represents a critical mechanism for osmoregulation and metabolic adaptation in cyanobacteria and other microorganisms. GghA (glucosylglycerol hydrolase A) serves as the primary degradative enzyme responsible for glucosylglycerol turnover during fluctuating salinity conditions [14] [15].

GghA was first identified in the cyanobacterium Synechocystis sp. PCC 6803, where it is encoded by the slr1670 gene located upstream of the ggpS gene encoding glucosylglycerol-phosphate synthase [14] [15]. The proximity of these genes reflects their coordinated roles in glucosylglycerol metabolism, with GghA responsible for degradation and GgpS for synthesis.

The enzymatic mechanism of GghA involves the direct hydrolysis of glucosylglycerol to produce glucose and glycerol without requiring a phosphorolytic intermediate [14] [16]. This direct hydrolytic mechanism distinguishes GghA from the phosphorolytic pathways employed by GGP enzymes, providing an alternative route for glucosylglycerol catabolism that is particularly important during osmotic stress responses.

Biochemical characterization of recombinant GghA protein confirmed its glucosylglycerol hydrolase activity, demonstrating the enzyme's ability to cleave the glycosidic bond in glucosylglycerol [14] [15]. The enzyme exhibits salt-induced expression patterns similar to the glucosylglycerol synthesis machinery, indicating coordinated regulation of synthesis and degradation pathways.

The physiological importance of GghA is demonstrated by the phenotype of deletion mutants. Synechocystis strains lacking functional GghA are unable to adapt their internal glucosylglycerol concentrations in response to changes in external salinity [14] [15]. While wild-type cells reduce their internal glucosylglycerol pool when exposed to hypo-osmotic treatments or when alternative compatible solutes like trehalose are available, the ΔslR1670 mutant cells maintain unchanged glucosylglycerol levels.

The regulatory control of GghA activity enables dynamic adjustment of glucosylglycerol pools according to environmental demands. During exposure to decreasing salinities, GghA activity increases to reduce the internal accumulation of glucosylglycerol, preventing osmotic imbalance [17]. Conversely, during salt stress, GghA activity is suppressed to allow accumulation of this compatible solute for osmoprotection.

The distribution of GghA homologs across various glucosylglycerol-synthesizing cyanobacteria underscores the importance of this degradative pathway [14] [17]. Several cyanobacterial species harbor multiple copies of gghA genes, suggesting redundancy and fine-tuned control of glucosylglycerol turnover. This genetic organization reflects the critical role of glucosylglycerol recycling in cyanobacterial physiology and adaptation to varying environmental conditions.

The metabolic significance of GghA extends beyond simple catabolism, as the enzyme contributes to the recycling of carbon and energy resources during stress responses [18]. The glucose and glycerol products of GghA activity can be channeled into central metabolic pathways, allowing cells to mobilize stored compatible solutes for energy production or biosynthetic processes when environmental conditions permit.

Recent studies have highlighted the potential biotechnological applications of understanding GghA regulation and activity [18]. Manipulation of GghA expression levels can influence hydrogen production in cyanobacteria by affecting the availability of reducing equivalents and carbon skeletons. Additionally, the enzyme represents a target for metabolic engineering approaches aimed at optimizing compatible solute production in biotechnological applications.

XLogP3

-3.5

Wikipedia

2-O-(beta-D-glucosyl)glycerol

Dates

Last modified: 04-14-2024

Explore Compound Types